

Application Notes and Protocols: Synthesis of Grubbs Catalysts from Ruthenium(III) Chloride

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Compound of Interest

Compound Name: Ruthenium(III) chloride

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This document provides detailed protocols for the synthesis of first, second, and third-generation Grubbs catalysts, pivotal tools in modern organic synthesis and drug development, starting from the readily available precursor, **Ruthenium(III) chloride** (RuCl_3).

Introduction

Grubbs catalysts are a series of ruthenium-based complexes that are highly efficient and selective for olefin metathesis reactions. Their tolerance to a wide variety of functional groups has made them indispensable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.^[1] This guide outlines the synthetic pathways from **Ruthenium(III) chloride** to the three generations of Grubbs catalysts, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Synthesis of Key Precursor: Dichlorotris(triphenylphosphine)ruthenium(II) ($[\text{RuCl}_2(\text{PPh}_3)_3]$)

The synthesis of all three generations of Grubbs catalysts described herein commences with the preparation of the common precursor, $[\text{RuCl}_2(\text{PPh}_3)_3]$, from **Ruthenium(III) chloride** hydrate.

Experimental Protocol: Synthesis of $[\text{RuCl}_2(\text{PPh}_3)_3]$

This protocol is adapted from established literature procedures.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **Ruthenium(III) chloride** hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
- Triphenylphosphine (PPh_3)
- Anhydrous Methanol (MeOH)
- Diethyl ether

Procedure:

- Under an inert atmosphere (e.g., Nitrogen or Argon), a mixture of **Ruthenium(III) chloride** hydrate (1.0 eq) and triphenylphosphine (6.0-7.0 eq) is suspended in anhydrous methanol.
- The mixture is heated to reflux with vigorous stirring for 1-3 hours. The color of the solution will typically change to a dark brown, indicating the formation of the product.
- The reaction mixture is then cooled to room temperature, and the resulting dark brown solid is collected by filtration.
- The collected solid is washed sequentially with excess diethyl ether and then dried under vacuum to yield $[\text{RuCl}_2(\text{PPh}_3)_3]$ as a brown microcrystalline solid.

Quantitative Data: Synthesis of $[\text{RuCl}_2(\text{PPh}_3)_3]$

Parameter	Value	Reference
Reactants	$\text{RuCl}_3 \cdot 3\text{H}_2\text{O}$, PPh_3	[3][5]
Solvent	Anhydrous Methanol	[3][5]
Reaction Time	1 hour	[3][5]
Reaction Temp.	Reflux	[3][5]
Product Color	Dark Brown Solid	[3][5]
Yield	>85%	[6]

First-Generation Grubbs Catalyst Synthesis

The first-generation Grubbs catalyst, $[\text{RuCl}_2(\text{PCy}_3)_2(\text{CHPh})]$, is synthesized in a one-pot reaction from the $[\text{RuCl}_2(\text{PPh}_3)_3]$ precursor.[1]

Experimental Protocol: One-Pot Synthesis of First-Generation Grubbs Catalyst

This protocol is based on the original one-pot synthesis developed by Grubbs and coworkers.

Materials:

- $[\text{RuCl}_2(\text{PPh}_3)_3]$
- Tricyclohexylphosphine (PCy_3)
- Phenyldiazomethane (PhCHN_2) (Note: Phenyldiazomethane is hazardous and should be handled with extreme caution)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Anhydrous Hexane

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve $[\text{RuCl}_2(\text{PPh}_3)_3]$ (1.0 eq) in anhydrous dichloromethane.
- Add a solution of phenyldiazomethane in dichloromethane dropwise to the ruthenium solution at room temperature. The color of the solution will change, indicating the formation of the ruthenium carbene intermediate.
- To this mixture, add tricyclohexylphosphine (2.2 eq) and stir the solution at room temperature for 1-2 hours.
- The solvent is then removed under reduced pressure.
- The resulting residue is suspended in anhydrous hexane and stirred for 30 minutes to precipitate the product.
- The purple solid is collected by filtration, washed with hexane, and dried under vacuum to yield the first-generation Grubbs catalyst.

Quantitative Data: First-Generation Grubbs Catalyst

Parameter	Value	Reference
Starting Material	$[\text{RuCl}_2(\text{PPh}_3)_3]$	[1]
Reagents	PCy_3 , PhCHN_2	[1]
Solvent	CH_2Cl_2 , Hexane	
Reaction Time	1-2 hours	[3]
Reaction Temp.	Room Temperature	[3]
Product Color	Purple Solid	[1]
Yield	High	
^1H NMR (CDCl_3)	δ 20.6 (s, 1H, $\text{Ru}=\text{CH}$)	[7]
^{31}P NMR (CDCl_3)	δ 36.05	[8]

Second-Generation Grubbs Catalyst Synthesis

The synthesis of the second-generation Grubbs catalyst, $[(H_2IMes)(PCy_3)(Cl)_2Ru=CHPh]$, is a multi-step process starting from **Ruthenium(III) chloride**. A key intermediate, $[RuCl_2(p\text{-cymene})]_2$, is first synthesized.

Experimental Protocol: Synthesis of $[RuCl_2(p\text{-cymene})]_2$

Materials:

- **Ruthenium(III) chloride** hydrate ($RuCl_3 \cdot xH_2O$)
- α -Phellandrene (or p-cymene)
- Ethanol

Procedure:

- A mixture of **Ruthenium(III) chloride** hydrate (1.0 eq) and α -phellandrene (5.0 eq) in ethanol is heated to reflux for 4-6 hours.
- The reaction mixture is cooled to room temperature, and the resulting red-brown precipitate is collected by filtration.
- The solid is washed with ethanol and diethyl ether and then dried under vacuum to yield $[RuCl_2(p\text{-cymene})]_2$.

Experimental Protocol: Synthesis of Second-Generation Grubbs Catalyst

This protocol involves the reaction of the $[RuCl_2(p\text{-cymene})]_2$ dimer with the N-heterocyclic carbene (NHC) ligand, 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H_2IMes), and subsequent reaction with other reagents.

Materials:

- $[RuCl_2(p\text{-cymene})]_2$
- 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H_2IMes)

- Tricyclohexylphosphine (PCy₃)
- (Dichloromethyl)benzene (PhCHCl₂)
- Anhydrous Toluene

Procedure:

- In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1.0 eq), H₂IMes (2.0 eq), and tricyclohexylphosphine (2.0 eq) are dissolved in anhydrous toluene.
- (Dichloromethyl)benzene (2.0 eq) is added to the mixture.
- The reaction is stirred at 60-80°C for 12-24 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the second-generation Grubbs catalyst as a reddish-brown solid.

Quantitative Data: Second-Generation Grubbs Catalyst

Parameter	Value	Reference
Starting Material	[RuCl ₂ (p-cymene)] ₂	[9]
Reagents	H ₂ IMes, PCy ₃ , PhCHCl ₂	
Solvent	Toluene	
Reaction Time	12-24 hours	
Reaction Temp.	60-80°C	
Product Color	Reddish-brown Solid	
Yield	~80% (from [RuCl ₂ (p-cymene)] ₂)	[9]
¹ H NMR (CD ₂ Cl ₂)	δ 19.13 (s, 1H, Ru=CH)	[8]
³¹ P NMR (CD ₂ Cl ₂)	δ 30.9	[8]

Third-Generation Grubbs Catalyst Synthesis

The third-generation Grubbs catalyst is synthesized by a straightforward ligand exchange reaction on the second-generation catalyst, where the phosphine ligand is replaced by two pyridine ligands.^[1]

Experimental Protocol: Synthesis of Third-Generation Grubbs Catalyst

Materials:

- Second-Generation Grubbs Catalyst
- Pyridine or 3-Bromopyridine
- Anhydrous Pentane or Hexane

Procedure:

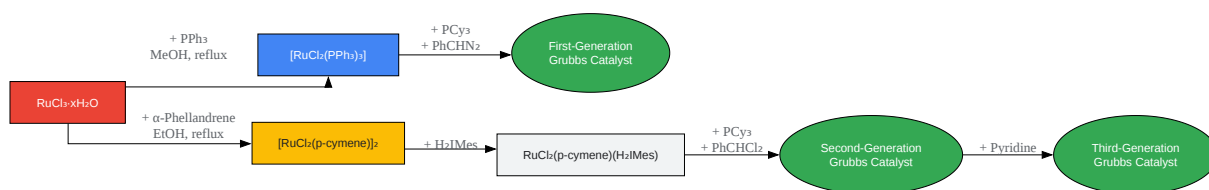
- Dissolve the second-generation Grubbs catalyst (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.
- Add an excess of pyridine or 3-bromopyridine (typically >10 eq).
- Stir the reaction mixture at room temperature for 1-2 hours.
- The product is precipitated by the addition of anhydrous pentane or hexane.
- The resulting green solid is collected by filtration, washed with pentane or hexane, and dried under vacuum to yield the third-generation Grubbs catalyst.

Quantitative Data: Third-Generation Grubbs Catalyst

Parameter	Value	Reference
Starting Material	Second-Generation Grubbs Catalyst	[1]
Reagent	Pyridine or 3-Bromopyridine	[1]
Solvent	Dichloromethane, Pentane/Hexane	
Reaction Time	1-2 hours	
Reaction Temp.	Room Temperature	
Product Color	Green Solid	[10]
Yield	High	
^1H NMR (CD_2Cl_2)	Varies with pyridine ligand	
^{31}P NMR	Not applicable (phosphine-free)	

Synthesis Pathways and Workflows

The following diagrams illustrate the synthetic routes from **Ruthenium(III) chloride** to each generation of Grubbs catalysts.



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Caption: Synthetic pathways to Grubbs catalysts.

Characterization

The synthesized catalysts should be characterized by standard analytical techniques. NMR spectroscopy is particularly informative.

- ^1H NMR: The chemical shift of the alkylidene proton ($\text{Ru}=\text{CHR}$) is a key diagnostic signal.
- ^{31}P NMR: For the first and second-generation catalysts, the phosphorus signal provides information about the phosphine ligands coordinated to the ruthenium center.

Characteristic NMR data are provided in the quantitative data tables for each catalyst.

Safety Precautions

- All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
- Ruthenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Phenyl diazomethane is explosive and a carcinogen; it should be handled with extreme caution in a well-ventilated fume hood.
- Organic solvents are flammable and should be handled away from ignition sources.

By following these detailed protocols, researchers can reliably synthesize the various generations of Grubbs catalysts from **Ruthenium(III) chloride** for their specific applications in organic synthesis and drug discovery.

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